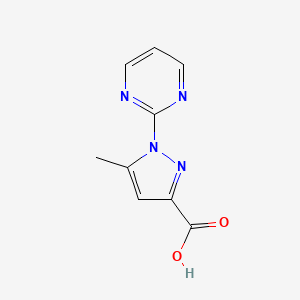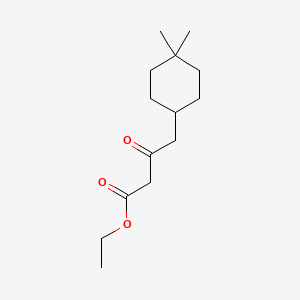
2-(4-(Trifluoromethyl)phenyl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethyl)phenyl)ethanethiol, also known as 2-TFME, is an organosulfur compound belonging to the class of thiols. It is a colorless liquid with a pungent odor, and is also known as 4-trifluoromethylbenzenethiol. 2-TFME is a versatile compound that has been used in a variety of applications, such as in the synthesis of other compounds, in pharmaceuticals, and in the biotechnology industry.
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been used in the biotechnology industry for the synthesis of peptides and proteins, and as a reagent in the synthesis of pharmaceuticals.
Wirkmechanismus
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a number of different mechanisms of action. It can act as a reducing agent, an oxidizing agent, a nucleophile, and a Lewis acid. In addition, it can act as an inhibitor of enzymes, a chelator of metals, and an inhibitor of the activity of certain proteins.
Biochemical and Physiological Effects
2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce the activity of certain proteins, such as histone acetyltransferase. Furthermore, 2-(4-(Trifluoromethyl)phenyl)ethanethiol has been shown to increase the activity of certain proteins, such as the cytochrome P450 reductase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments include its low cost, low toxicity, and its wide range of applications. However, there are also some limitations to using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments. For example, it is a volatile compound, so it can easily evaporate. In addition, it is a powerful reducing agent, so it can react with other compounds in the reaction mixture.
Zukünftige Richtungen
The potential future directions for 2-(4-(Trifluoromethyl)phenyl)ethanethiol include its use in the development of new drugs, in the synthesis of novel compounds, and in the development of new catalysts. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new biocatalysts, such as enzymes and proteins. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Synthesemethoden
2-(4-(Trifluoromethyl)phenyl)ethanethiol can be synthesized by the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a catalyst. This reaction is typically carried out in an inert atmosphere and at a temperature of around 80°C. The reaction produces a mixture of 2-(4-(Trifluoromethyl)phenyl)ethanethiol and 4-trifluoromethylbenzothiourea, which can be separated by distillation. The yield of this reaction is typically around 80%.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)ethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)











